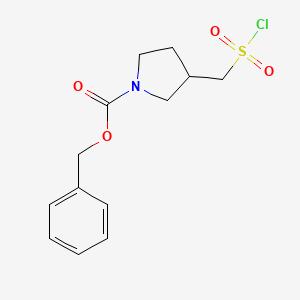

Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.79 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with chlorosulfonyl compounds. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates.

Key Insight : The reaction with amines is stereospecific, with computational studies suggesting hydrogen bonding between the sulfonyl oxygen and nucleophile enhances transition-state stabilization .

Hydrolysis Reactions

Controlled hydrolysis of the chlorosulfonyl group yields sulfonic acids, which are useful intermediates in medicinal chemistry.

Safety Note : Hydrolysis generates HCl gas, requiring inert atmosphere handling .

Cross-Coupling Reactions

The chlorosulfonyl group participates in Pd-catalyzed couplings, enabling C–S bond formation.

Limitation : Steric hindrance from the pyrrolidine ring reduces yields in bulkier substrates .

Elimination and Rearrangement

Under basic conditions, the chlorosulfonyl group can undergo elimination to form sulfenes, which are trapped in situ.

| Conditions | Products | Mechanism | Ref. |

|---|---|---|---|

| DBU, DCM, 25°C | Sulfene intermediates | -Elimination | |

| Trapping with dienes (e.g., cyclopentadiene) | Diels-Alder adducts | Cycloaddition |

Comparative Reactivity with Analogs

The pyrrolidine backbone influences reactivity compared to piperidine or acyclic analogs.

Explanation : The pyrrolidine’s smaller ring size increases steric crowding, slightly reducing reaction rates compared to acyclic analogs .

Aplicaciones Científicas De Investigación

Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Mecanismo De Acción

The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The chlorosulfonyl group can react with nucleophilic residues in proteins, leading to the modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate include:

- This compound derivatives

- Indole derivatives, which also have significant biological and chemical applications .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyrrolidine ring and a chlorosulfonyl group. This structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in synthetic chemistry and biochemical research .

Actividad Biológica

Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chlorosulfonyl group and a benzyl ester, which contributes to its reactivity and biological activity. The presence of the chlorosulfonyl moiety allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

This compound primarily interacts with nucleophilic residues in enzymes and proteins. This interaction can lead to:

- Enzyme Inhibition : The chlorosulfonyl group can covalently modify active sites on enzymes, inhibiting their function. This property is particularly useful in studying enzyme mechanisms and developing inhibitors for therapeutic applications .

- Protein Modification : The compound can alter the activity of proteins involved in various biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Biological Activity

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise .

- Enzyme Inhibition Studies : this compound has been utilized in assays to evaluate its inhibitory effects on specific enzymes. For instance, it has been tested for its potential to inhibit metalloproteases, which are implicated in various pathological conditions such as hypertension and cancer .

Case Studies

- Inhibition of Endothelin-Converting Enzyme : A study demonstrated that pyrrolidine derivatives similar to this compound effectively inhibit endothelin-converting enzyme, suggesting potential applications in treating cardiovascular diseases .

- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound, emphasizing its role as a precursor for more complex molecules used in drug development. Techniques such as NMR spectroscopy have been employed to characterize the synthesized compounds and confirm their structures .

Data Table of Biological Activities

Propiedades

IUPAC Name |

benzyl 3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-6-7-15(8-12)13(16)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLVZWQKSRFTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.